A Comprehensive Technical Guide to 4-(Diphenylamino)benzaldehyde (CAS: 4181-05-9)
A Comprehensive Technical Guide to 4-(Diphenylamino)benzaldehyde (CAS: 4181-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diphenylamino)benzaldehyde, with the CAS number 4181-05-9, is a versatile aromatic aldehyde that serves as a crucial building block in a multitude of scientific disciplines. Its unique molecular architecture, featuring a triphenylamine (B166846) core, imparts valuable electronic and photophysical properties, making it a compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications, particularly in the development of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(Diphenylamino)benzaldehyde are summarized in the tables below, providing a comprehensive dataset for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4181-05-9 | General Knowledge |
| Molecular Formula | C₁₉H₁₅NO | [General Knowledge] |
| Molecular Weight | 273.33 g/mol | [General Knowledge] |
| Appearance | Pale yellow to light orange powder/crystals | [General Knowledge] |
| Melting Point | 129-133 °C | [General Knowledge] |
| Boiling Point (Predicted) | 436.8 °C | [General Knowledge] |
| Solubility | Soluble in methanol (B129727), chloroform, and dimethylformamide; Insoluble in water. | [General Knowledge] |
Table 2: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 12.1188(8) Å | [1] |
| b | 11.4342(8) Å | [1] |
| c | 10.9560(7) Å | [1] |
| β | 102.082(2)° | [1] |
| Volume | 1484.53(17) ų | [1] |
| Z | 4 | [1] |
Table 3: Spectroscopic Data
| Spectrum | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.35-7.40 (m, 4H, Ar-H), 7.15-7.20 (m, 6H, Ar-H) | [2] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190.7, 152.8, 146.4, 131.6, 130.0, 129.8, 126.5, 125.4, 121.7 | [2] |
| Infrared (IR) | Key peaks (cm⁻¹): ~1680 (C=O stretching, aldehyde), ~1590 (C=C aromatic stretching) | [General Knowledge] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-(Diphenylamino)benzaldehyde and its functional derivatives.
Synthesis of 4-(Diphenylamino)benzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3]
Materials:
-
Triphenylamine (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.1 eq)
-
Ice
-
Water
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve triphenylamine (101.4 g) in dimethylformamide (35.5 mL).
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride (84.4 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, raise the temperature to 95 °C and continue stirring for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into 4 L of warm water with vigorous stirring for 1 hour.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with a 1:1 mixture of ethanol and water.
-
Dry the product to obtain 4-(Diphenylamino)benzaldehyde. The expected yield is approximately 81%.[2]
Synthesis of a Fluorescent Dye: 2-(4-(diphenylamino)benzylidene)malononitrile
This protocol describes the Knoevenagel condensation of 4-(Diphenylamino)benzaldehyde with malononitrile (B47326) to yield a D-π-A type fluorescent dye.[1]
Materials:
-
4-(Diphenylamino)benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (B6355638) (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-(Diphenylamino)benzaldehyde (2.74 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add 4 drops of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Add water (40 mL) to the reaction mixture to precipitate the product.
-
Collect the orange-red crystalline product by vacuum filtration.
-
Dry the product at 110 °C for 3 hours. The expected yield is approximately 95%.[1]
General Procedure for the Synthesis of Antimicrobial Thiosemicarbazone Derivatives
Thiosemicarbazones derived from 4-(Diphenylamino)benzaldehyde are potential antimicrobial agents. The following is a general procedure that can be adapted.[4][5][6]
Materials:
-
4-(Diphenylamino)benzaldehyde (1.0 eq)
-
Thiosemicarbazide (or a substituted thiosemicarbazide) (1.0 eq)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-(Diphenylamino)benzaldehyde in methanol.
-
Add an equimolar amount of the appropriate thiosemicarbazide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold methanol and dry it to obtain the thiosemicarbazone derivative.
Applications in Drug Discovery and Materials Science
4-(Diphenylamino)benzaldehyde is a valuable precursor for compounds with a wide range of applications.
Anticancer Drug Development
Derivatives of 4-(Diphenylamino)benzaldehyde are being investigated as potential anticancer agents. The triphenylamine scaffold is a common feature in molecules that exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Figure 1: Potential anticancer mechanisms of action for derivatives of 4-(Diphenylamino)benzaldehyde.
Triphenylamine derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of the caspase cascade.[1] Furthermore, related phenylamino (B1219803) compounds have been shown to act as kinase inhibitors, targeting signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[7][8] This can lead to cell cycle arrest at various phases, ultimately inhibiting tumor growth.[8]
Antimicrobial Drug Development
The diphenylamino moiety is present in various compounds with demonstrated antimicrobial activity. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.
Derivatives of diphenylamine (B1679370) can interact with the negatively charged components of bacterial membranes, leading to depolarization and increased permeability. [4]This disruption of the membrane potential and integrity results in the leakage of essential ions and metabolites, ultimately causing bacterial cell death.
Materials Science
The electron-rich triphenylamine core and the reactive aldehyde group make 4-(Diphenylamino)benzaldehyde an excellent precursor for the synthesis of advanced materials with unique optical and electronic properties. It is frequently used in the development of:
-
Fluorescent Dyes: For applications in bioimaging and sensing. [1]* Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials.
-
Nonlinear Optical Materials: Due to its extended π-conjugated system.
Figure 3: A typical experimental workflow for the synthesis and application of a fluorescent derivative.
Safety and Handling
4-(Diphenylamino)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-(Diphenylamino)benzaldehyde is a cornerstone molecule for the development of a diverse array of functional materials and potential therapeutic agents. Its synthetic accessibility and the tunable properties of its derivatives ensure its continued importance in academic and industrial research. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field.
References
- 1. Mitochondria-targeted Triphenylamine Derivatives Activatable by Two-Photon Excitation for Triggering and Imaging Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Diphenylamino)benzaldehyde | 4181-05-9 | Benchchem [benchchem.com]
- 3. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
